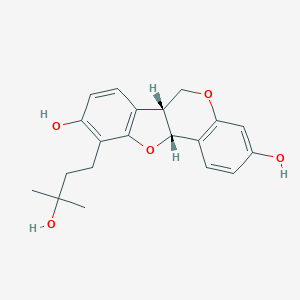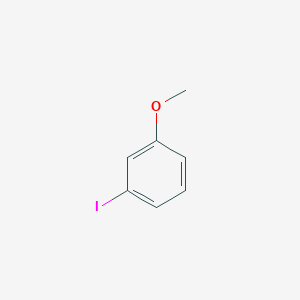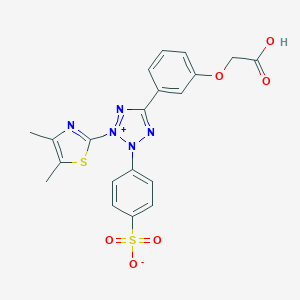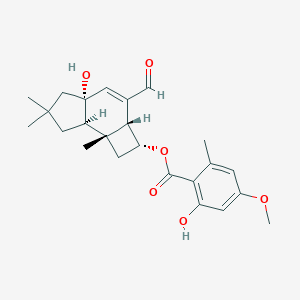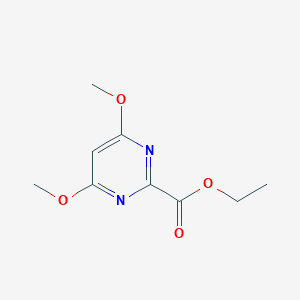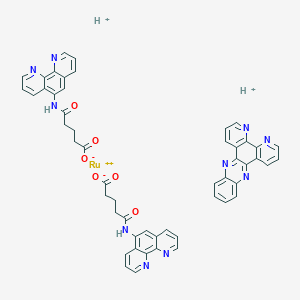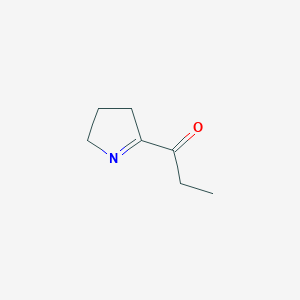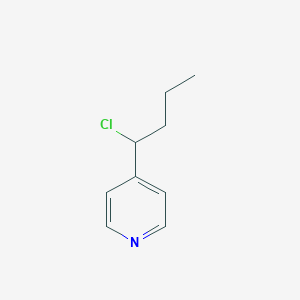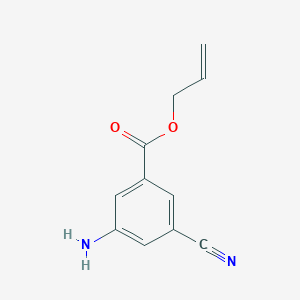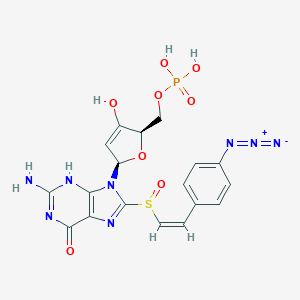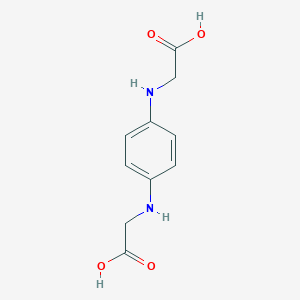
N,N'-1,4-Phenylenedi-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,4-Phenylenedi-glycine is an organic compound with the molecular formula C10H12N2O4 It is characterized by the presence of a carboxymethylamino group attached to an aniline moiety, which is further connected to an acetic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-1,4-Phenylenedi-glycine typically involves the reaction of 4-nitrobenzyl chloride with glycine in the presence of a base, followed by reduction of the nitro group to an amino group. The amino group is then carboxymethylated using chloroacetic acid under basic conditions. The overall reaction can be summarized as follows:
Nitration: 4-nitrobenzyl chloride reacts with glycine in the presence of a base to form 4-nitrobenzylglycine.
Reduction: The nitro group in 4-nitrobenzylglycine is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Carboxymethylation: The resulting 4-aminobenzylglycine is then carboxymethylated using chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N,N'-1,4-Phenylenedi-glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents such as alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
N,N'-1,4-Phenylenedi-glycine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N,N'-1,4-Phenylenedi-glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxymethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid: Similar in structure but lacks the carboxymethylamino group.
Glycine: The simplest amino acid, which forms part of the structure of N,N'-1,4-Phenylenedi-glycine.
Chloroacetic acid: Used in the synthesis of the compound but lacks the aromatic ring.
Uniqueness
This compound is unique due to the presence of both an aromatic ring and a carboxymethylamino group. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule for research and industrial applications.
特性
IUPAC Name |
2-[4-(carboxymethylamino)anilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-9(14)5-11-7-1-2-8(4-3-7)12-6-10(15)16/h1-4,11-12H,5-6H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMHLEHHONVKCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605034 |
Source


|
| Record name | 2,2'-(1,4-Phenylenediazanediyl)diacetic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10097-07-1 |
Source


|
| Record name | 2,2'-(1,4-Phenylenediazanediyl)diacetic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

